molecular formula C9H9N3O B2414209 3-(1-Methyltriazol-4-yl)phenol CAS No. 1855672-27-3

3-(1-Methyltriazol-4-yl)phenol

Cat. No.: B2414209
CAS No.: 1855672-27-3
M. Wt: 175.191
InChI Key: XPGQLFJXLJKBDY-UHFFFAOYSA-N
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Description

3-(1-Methyltriazol-4-yl)phenol is an organic compound that features a phenol group attached to a 1-methyltriazole ring

Safety and Hazards

Phenol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of causing genetic defects . It is also toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for “3-(1-Methyltriazol-4-yl)phenol” could involve further exploration of its potential bioactive properties . Additionally, the development of new catalytic protocols for the synthesis of organic compounds with a more sustainable perspective is of interest .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methyltriazol-4-yl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a triazole derivative. The reaction typically requires a strong base, such as sodium hydride or potassium carbonate, and is conducted in a polar aprotic solvent like dimethyl sulfoxide or dimethylformamide .

Industrial Production Methods: On an industrial scale, the production of phenols, including this compound, often involves the hydrolysis of phenolic esters or ethers. Another method includes the reduction of quinones, which can be catalyzed by various reducing agents .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Sodium dichromate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.

Major Products:

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols depending on the electrophile used.

Comparison with Similar Compounds

Uniqueness: 3-(1-Methyltriazol-4-yl)phenol is unique due to the combination of the phenol and triazole functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its simpler analogs .

Properties

IUPAC Name

3-(1-methyltriazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-12-6-9(10-11-12)7-3-2-4-8(13)5-7/h2-6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGQLFJXLJKBDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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